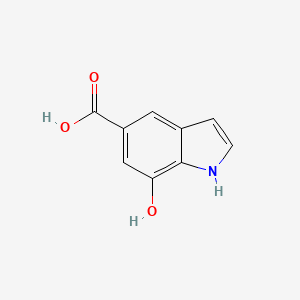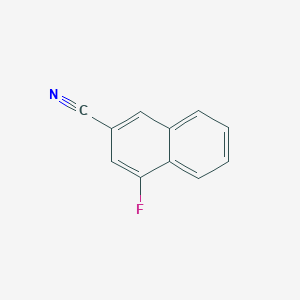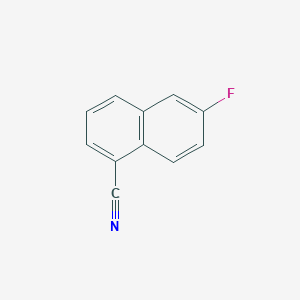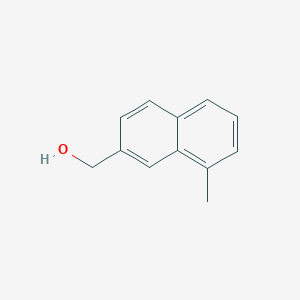
1-Methylnaphthalene-7-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylnaphthalene-7-methanol is an organic compound belonging to the class of naphthalenes It is characterized by a naphthalene ring substituted with a methyl group at the first position and a methanol group at the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-7-methanol can be synthesized through several methods. One common approach involves the methylation of naphthalene using methanol in the presence of a catalyst such as SAPO-11 molecular sieve modified with hydrochloric acid and citric acid . The reaction conditions typically include high temperatures and pressures to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound often involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of the compound from reaction mixtures . This ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methylnaphthalene-7-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl and methanol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products Formed:
Oxidation: 1-Methylnaphthalene-7-carboxylic acid.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1-Methylnaphthalene-7-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methylnaphthalene-7-methanol involves its interaction with various molecular targets and pathways. The methanol group can undergo oxidation to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including modulation of enzyme activities and signaling pathways .
Comparison with Similar Compounds
1-Methylnaphthalene: Similar in structure but lacks the methanol group.
2-Methylnaphthalene: Isomeric with 1-Methylnaphthalene but with the methyl group at the second position.
Naphthalene: The parent compound without any substituents.
Uniqueness: 1-Methylnaphthalene-7-methanol is unique due to the presence of both a methyl and a methanol group, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C12H12O |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(8-methylnaphthalen-2-yl)methanol |
InChI |
InChI=1S/C12H12O/c1-9-3-2-4-11-6-5-10(8-13)7-12(9)11/h2-7,13H,8H2,1H3 |
InChI Key |
JYTDAWFLCFNATI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=CC=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


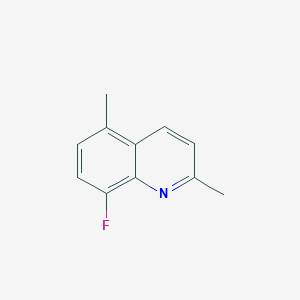

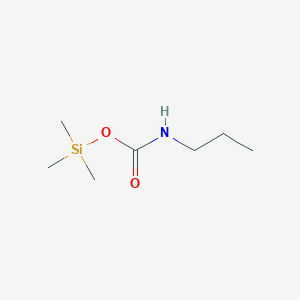
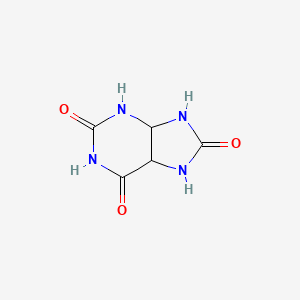
![(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11914709.png)
![2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B11914712.png)
